molecular formula C8H7CaO3S+ B3069740 Calcium polystyrene sulfonate CAS No. 37286-92-3

Calcium polystyrene sulfonate

Cat. No.: B3069740
CAS No.: 37286-92-3
M. Wt: 223.28 g/mol
InChI Key: IJBYVKWTVVYTPL-UHFFFAOYSA-M
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Description

Calcium polystyrene sulfonate is a cation-exchange resin primarily used to treat hyperkalemia, a condition characterized by elevated potassium levels in the blood. This compound works by exchanging calcium ions for potassium ions in the gastrointestinal tract, thereby reducing potassium levels in the body .

Mechanism of Action

Target of Action

Calcium polystyrene sulfonate (CPS) primarily targets potassium ions in the body . The compound’s role is to bind to these ions, which are crucial for various physiological processes, including nerve impulse transmission and muscle contraction .

Mode of Action

CPS works by exchanging its calcium ions for potassium ions in the digestive tract . Instead, the complex is excreted in the feces, thereby reducing the amount of potassium that can be absorbed into the bloodstream .

Biochemical Pathways

The primary biochemical pathway affected by CPS is the regulation of potassium levels in the body . By binding to potassium ions in the digestive tract, CPS prevents their absorption into the bloodstream . This action helps to lower high levels of potassium in the blood, a condition known as hyperkalemia .

Pharmacokinetics

It acts locally in the gut, binding to potassium ions and carrying them out of the body through fecal excretion .

Result of Action

The molecular effect of CPS action is the formation of a calcium-potassium complex that is excreted in the feces . Consequently, CPS helps to lower serum potassium levels, effectively treating hyperkalemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CPS. For instance, the presence of other medications in the digestive tract can affect the compound’s ability to bind to potassium ions . CPS can bind to various drugs within the digestive tract, potentially reducing their absorption and effectiveness . Therefore, it is recommended to separate the dosing of CPS from any other oral medications by at least three hours to avoid any potential interactions .

Biochemical Analysis

Biochemical Properties

Calcium polystyrene sulfonate interacts with various biomolecules in the body. It works by attaching to potassium ions in the gut, preventing potassium from entering the bloodstream and thereby reducing the levels of potassium in the blood . This interaction is crucial in the biochemical reactions involving the compound.

Cellular Effects

This compound influences cell function by altering the concentration of potassium ions, which play a vital role in maintaining cell membrane potential and transmitting nerve impulses . By reducing the levels of potassium in the blood, this compound can affect cellular processes such as cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the exchange of ions. When the resin reaches the large intestine, the hydrogen ions are exchanged for free potassium ions, and the resin is then eliminated in the feces . This process allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the resin can effectively remove excess potassium from the body over a period of time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on dosage effects in animal models are limited, it is known that the compound’s effectiveness in binding potassium ions can be influenced by the dosage .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of potassium levels in the body. It interacts with potassium ions in the gut, leading to a decrease in the absorption of potassium . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through the digestive system. After oral administration, it passes through the stomach and enters the small intestine, where it starts to exchange sodium ions for potassium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium polystyrene sulfonate is synthesized by sulfonating polystyrene. The general reaction involves the addition of sulfonate groups to the polystyrene backbone using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction can be represented as:

(CH2CHC6H5)n+nSO3(CH2CHC6H4SO3H)n(CH_2CHC_6H_5)_n + nSO_3 \rightarrow (CH_2CHC_6H_4SO_3H)_n (CH2​CHC6​H5​)n​+nSO3​→(CH2​CHC6​H4​SO3​H)n​

The degree of sulfonation can vary based on the reaction conditions .

Industrial Production Methods: In industrial settings, the sulfonated polystyrene is then neutralized with calcium hydroxide to form this compound. The process involves:

Chemical Reactions Analysis

Types of Reactions: Calcium polystyrene sulfonate primarily undergoes ion-exchange reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable polymeric structure.

Common Reagents and Conditions: The ion-exchange reactions involve the exchange of calcium ions with other cations such as potassium, sodium, or hydrogen ions. These reactions occur under mild conditions, typically in aqueous solutions .

Major Products: The major product of these ion-exchange reactions is the corresponding polystyrene sulfonate salt, such as potassium polystyrene sulfonate when potassium ions are exchanged .

Properties

IUPAC Name

calcium;2-ethenylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Ca/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYVKWTVVYTPL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7CaO3S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28210-41-5 (Parent)
Record name Calcium polystyrene sulfonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37286-92-3
Record name Calcium polystyrene sulfonate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037286923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(1-(4-sulfophenyl)ethylen) calciumsalz
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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